molecular formula C19H22N2O3S B4395457 N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide

N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide

Cat. No. B4395457
M. Wt: 358.5 g/mol
InChI Key: YAUDPXCUHWKDSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is a selective inhibitor of the enzyme protein kinase C (PKC), which plays a role in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide inhibits N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide activity by binding to the enzyme's catalytic domain. N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide is a family of serine/threonine kinases that play a role in various cellular processes such as cell growth, differentiation, and apoptosis. The dysregulation of N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been implicated in the development and progression of various cancers. N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been shown to induce apoptosis in cancer cells by inhibiting N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide activity.
Biochemical and Physiological Effects:
N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide activity and induces apoptosis in cancer cells. In vivo studies have shown that N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide inhibits tumor growth and metastasis in animal models of cancer. This compound has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide, which makes it a useful tool for studying the role of N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide in various cellular processes. Another advantage is that it has been shown to have potential therapeutic properties for cancer and inflammation. One limitation is that it is a synthetic compound, which may limit its use in certain experimental settings. Another limitation is that its mechanism of action is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide. One direction is to further investigate its mechanism of action and its potential therapeutic properties for cancer and inflammation. Another direction is to develop more potent and selective inhibitors of N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide based on the structure of N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide. Additionally, future research could explore the use of this compound in combination with other cancer therapies to enhance its efficacy.

Scientific Research Applications

N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been used in various scientific research studies for its potential therapeutic properties. This compound is a selective inhibitor of N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide, which is a target for cancer therapy. N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide plays a role in cell proliferation, differentiation, and survival, and its dysregulation has been implicated in the development and progression of various cancers. N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide has been shown to inhibit N-cyclopropyl-1-(2-naphthylsulfonyl)-3-piperidinecarboxamide activity and induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c22-19(20-17-8-9-17)16-6-3-11-21(13-16)25(23,24)18-10-7-14-4-1-2-5-15(14)12-18/h1-2,4-5,7,10,12,16-17H,3,6,8-9,11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUDPXCUHWKDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-1-naphthalen-2-ylsulfonylpiperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.